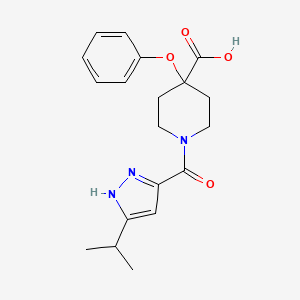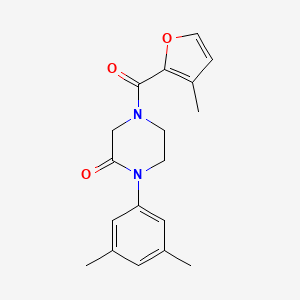
1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE is a complex organic compound that belongs to the class of benzofuran derivatives.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising results in anticancer and antimicrobial studies . For example, derivatives of this compound have been tested on various cancer cell lines, including chronic myelogenous leukemia and prostate cancer cells, showing selective cytotoxicity .
Métodos De Preparación
The synthesis of 1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE typically involves a series of chemical reactions starting from readily available precursors. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing benzofuran derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the benzofuran ring structure.
Análisis De Reacciones Químicas
1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-AZOCANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE involves its interaction with specific molecular targets and pathways. It has been found to exert pro-oxidative effects, increasing reactive oxygen species in cancer cells, which leads to apoptosis . Additionally, it inhibits the release of proinflammatory interleukin 6 (IL-6) in certain cell lines .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
azocan-1-yl-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-14-9-5-6-10-15(14)20-16(13)17(19)18-11-7-3-2-4-8-12-18/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICLEFSRRXARRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4E)-5-(3-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B5499972.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methylquinolin-3-yl)prop-2-enenitrile](/img/structure/B5499998.png)


![2-(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
![3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)
![methyl 3-{4-[2-amino-3-cyano-5-methyl-6-(5-methyl-2-furyl)pyridin-4-yl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5500043.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)
![{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5500060.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)
